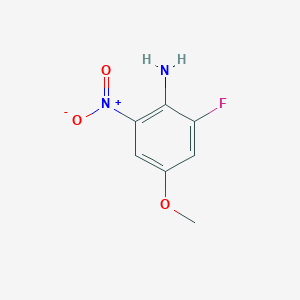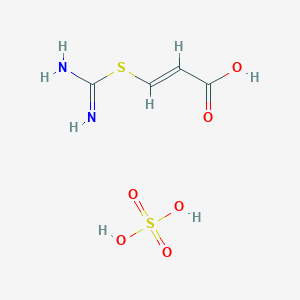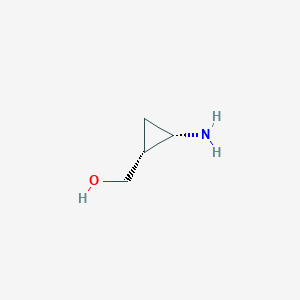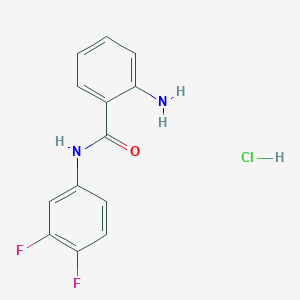
2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2-aminobenzoyl chloride.
Reaction: The 3,4-difluoroaniline is reacted with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Formation of Benzamide: The reaction leads to the formation of 2-Amino-N-(3,4-difluorophenyl)benzamide.
Hydrochloride Salt Formation: The benzamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as forming a single fluorine-substituted phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or alkyl halides in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of mono-fluorophenyl derivatives.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
- 2-Amino-N-(4-fluorophenyl)benzamide
- 2-Amino-N-(2,3-difluorophenyl)benzamide
- 2-Amino-N-(3,5-difluorophenyl)benzamide
Comparison:
- Uniqueness: The presence of the 3,4-difluorophenyl group in 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride provides unique electronic and steric properties, making it distinct from other similar compounds.
- Activity: The specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its therapeutic efficacy.
Propiedades
Fórmula molecular |
C13H11ClF2N2O |
|---|---|
Peso molecular |
284.69 g/mol |
Nombre IUPAC |
2-amino-N-(3,4-difluorophenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H10F2N2O.ClH/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16;/h1-7H,16H2,(H,17,18);1H |
Clave InChI |
FTGDVIOWTIEHAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






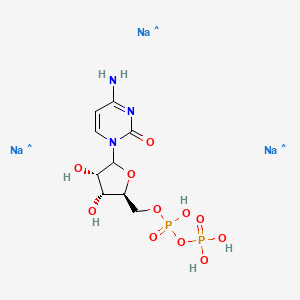
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
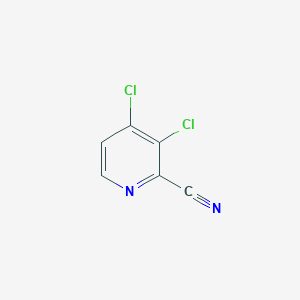

![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)


